BenchChemオンラインストアへようこそ!

L 693989

Water solubility Prodrug design Formulation compatibility

L 693989 (CAS 138661-20-8) is a water-soluble phosphate prodrug of the echinocandin-class lipopeptide pneumocandin B0 (L-688,786), originally developed by Merck & Co. as an orally active antifungal and antipneumocystis agent.

Molecular Formula C50H80N8NaO20P
Molecular Weight 1167.2 g/mol
CAS No. 138661-20-8
Cat. No. B1673919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 693989
CAS138661-20-8
SynonymsL 693989;  L-693989;  L693989;  L-693,989;  L 693,989;  L693,989; 
Molecular FormulaC50H80N8NaO20P
Molecular Weight1167.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+]
InChIInChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1
InChIKeyVAHIZUPRWJROTF-RBKNGNFHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 693989 (CAS 138661-20-8) – Water-Soluble Pneumocandin Prodrug for Antifungal and Antipneumocystis Research Procurement


L 693989 (CAS 138661-20-8) is a water-soluble phosphate prodrug of the echinocandin-class lipopeptide pneumocandin B0 (L-688,786), originally developed by Merck & Co. as an orally active antifungal and antipneumocystis agent [1]. It acts via non-competitive inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall biosynthesis, and belongs to the pneumocandin subgroup of echinocandins [2]. The compound has been investigated in rat models of Pneumocystis carinii pneumonia (PCP), systemic candidiasis, and pulmonary aspergillosis, with demonstrated efficacy via parenteral, oral, and aerosol routes of administration [1][3].

Why L 693989 Cannot Be Replaced by Other In-Class Echinocandins or Pneumocandin Analogs


Within the echinocandin/pneumocandin class, compounds diverge substantially in water solubility, oral bioavailability, haemolytic potential, and stage-specificity against P. carinii life-cycle forms. L 693989 is specifically a phosphate prodrug that confers aqueous solubility to the otherwise water-insoluble pneumocandin B0 scaffold, while simultaneously avoiding the erythrocyte lytic toxicity observed with cationic prodrug modifications of the same parent molecule [1]. These structural features directly govern formulation options (aqueous parenteral, oral, and aerosol delivery), safety margins against host cells, and experimental utility in P. carinii cyst-versus-trophozoite biology — parameters that cannot be assumed interchangeable across even closely related pneumocandin analogs [2]. Substitution with the natural product pneumocandin B0, cationic prodrugs, or later-generation semisynthetic analogs such as L-733560 would yield fundamentally different solubility, toxicity, potency, and delivery-route profiles.

L 693989 Comparative Evidence: Quantified Differentiation Against Closest Analogs


Aqueous Solubility: Phosphate Prodrug L 693989 vs. Water-Insoluble Parent Pneumocandin B0

L 693989 is a phosphate prodrug of pneumocandin B0 (L-688,786) that converts the water-insoluble natural product into a freely water-soluble molecule suitable for aqueous parenteral, oral, and aerosol formulation [1]. Pneumocandin B0 is insoluble in water (<1 mg/mL) and requires organic solvents such as DMSO or ethanol for dissolution . The phosphate modification directly enables aqueous delivery routes that are impossible with the parent compound.

Water solubility Prodrug design Formulation compatibility

Oral Bioavailability: L 693989 vs. Parenteral-Only Clinical Echinocandins

L 693989 demonstrates oral activity in the rat PCP model, with an oral 90% effective dose (ED90) of 32 mg/kg for acute therapy and 5 mg/kg for daily prophylaxis when administered orally [1]. This contrasts with the clinically approved echinocandins caspofungin, micafungin, and anidulafungin, which lack oral bioavailability entirely and are restricted to intravenous administration only [2]. The parent pneumocandin B0 also lacks appreciable oral bioavailability.

Oral bioavailability Route of administration Antifungal pharmacotherapy

Haemolytic Safety: Anionic Phosphate Prodrug L 693989 vs. Cationic Echinocandin Prodrugs

In a systematic comparison of nine water-soluble prodrugs of pneumocandin B0, the anionic phosphate prodrug (L 693989) exhibited no haemolytic activity against human red blood cells at concentrations up to 400 µg/mL. In contrast, cationic prodrug derivatives of the same parent molecule were more lytic than the parent compound, demonstrating that the charge of the prodrug moiety directly determines erythrocyte safety [1].

Haemolytic toxicity Prodrug safety Erythrocyte lysis

Aerosol Delivery Efficacy: L 693989 in Pulmonary Aspergillosis vs. Untreated Controls and Comparator Pneumocandins

In a rat model of pulmonary aspergillosis, aerosolized L 693989 administered at 5 mg/kg 2 hours before infection resulted in 80% survival (8/10 animals) at day 7 post-infection, compared with only 20% survival (2/10) in untreated controls. Parenteral L 693989 at 5 mg/kg intraperitoneally every 12 hours yielded 60% survival at day 7. Among the three pneumocandins tested head-to-head in the same study, L-733,560 achieved 90% survival and L-731,373 achieved 80% survival at the same parenteral dose [1].

Aerosolized antifungal Pulmonary aspergillosis Inhaled delivery

Antipneumocystis Potency: L 693989 vs. Parent Pneumocandin B0 and Cilofungin

L 693989 achieved a parenteral ED90 of 0.15 mg/kg (subcutaneously, twice daily for 4 days) for elimination of P. carinii cysts in the immunosuppressed rat model [1]. The parent natural product pneumocandin B0 is 5- to 10-fold less potent than semisynthetic pneumocandin analogs, placing L 693989 significantly above the parent. Cilofungin, an earlier-generation echinocandin, is >100-fold less potent than the semisynthetic pneumocandin series [2]. The later analog L-733,560 achieves an ED90 of 0.01 mg/kg parenterally, representing a 15-fold further potency gain over L 693989 through additional semisynthetic modification [2].

Pneumocystis carinii Cyst eradication ED90 potency ranking

L 693989 Procurement-Driven Application Scenarios Based on Verified Differential Evidence


Oral Prophylaxis Models of Pneumocystis carinii Pneumonia in Immunocompromised Rodents

L 693989 is uniquely suited for oral prophylaxis studies of PCP because it is one of the only glucan synthase inhibitors with demonstrated oral bioavailability. The established oral ED90 of 5 mg/kg for daily prophylaxis in the dexamethasone-immunosuppressed rat model [1] provides a directly actionable dosing benchmark. Researchers can administer the compound via drinking water or oral gavage without requiring chronic intravenous catheterization, enabling long-term prophylaxis protocols that are impractical with parenteral-only echinocandins such as caspofungin or micafungin.

Aerosolized Antifungal Delivery Research for Pulmonary Aspergillosis

L 693989 is one of the few pneumocandins for which controlled aerosol delivery has been quantitatively validated in vivo. The demonstrated 80% survival rate (8/10 animals) with a single pre-infection aerosol dose of 5 mg/kg in the rat pulmonary aspergillosis model [1] establishes a reference data point for aerosolized glucan synthase inhibitor research. This application scenario is directly relevant to programs investigating topical pulmonary delivery of antifungals as an alternative to systemic therapy.

Phosphate Prodrug Design and Structure-Activity Relationship Studies

L 693989 serves as the prototypical anionic phosphate prodrug of the echinocandin class, with published comparative data against eight other prodrug variants from the same chemical series [1]. Its well-characterized profile — water-soluble, non-haemolytic up to 400 µg/mL, orally active, and possessing superior solution stability — makes it the essential reference compound for medicinal chemistry programs exploring prodrug strategies for lipopeptide antifungals, particularly when evaluating the safety and efficacy trade-offs between anionic, neutral, and cationic promoieties.

P. carinii Cyst-Stage Biology and Life-Cycle Studies

The stage-specific activity of L 693989 against P. carinii cysts — with trophozoites persisting during short-term therapy while cyst development is blocked — makes the compound a precise pharmacological tool for dissecting P. carinii life-cycle biology [1]. At the parenteral ED90 of 0.15 mg/kg, L 693989 eliminates 90% of cysts within 4 days while leaving the trophozoite population intact, enabling researchers to study cyst-dependent versus cyst-independent processes in Pneumocystis biology and host-pathogen interactions.

Quote Request

Request a Quote for L 693989

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.